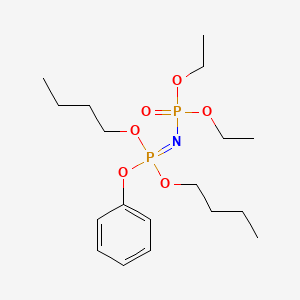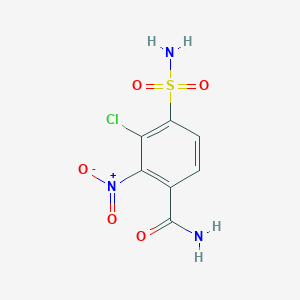
1-Phenyl-1,3-dipropan-2-yl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,3-dipropan-2-yl-urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, featuring a phenyl group and two propan-2-yl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-dipropan-2-yl-urea can be synthesized through several methods. One common approach involves the reaction of aniline with urea under reflux conditions. The reaction typically proceeds as follows:
- Aniline hydrochloride and urea are dissolved in water and heated under reflux.
- Crystals of the product begin to form after about an hour.
- The mixture is filtered, and the crystals are washed and purified .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,3-dipropan-2-yl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Phenyl-1,3-dipropan-2-yl-urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3-dipropan-2-yl-urea involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic functions.
Modulating receptors: Affecting receptor-mediated signaling pathways.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1,3-Diphenylurea: A structurally related compound with two phenyl groups attached to the urea moiety.
Uniqueness: 1-Phenyl-1,3-dipropan-2-yl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenyl and propan-2-yl groups makes it versatile for various applications.
Properties
CAS No. |
87931-27-9 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-phenyl-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C13H20N2O/c1-10(2)14-13(16)15(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) |
InChI Key |
IDPHRRSZASMESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
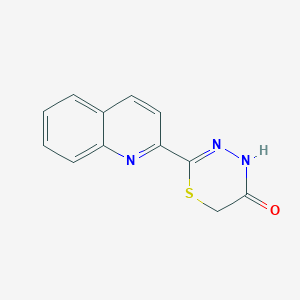
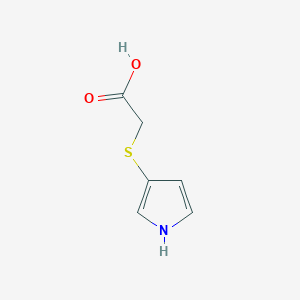

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
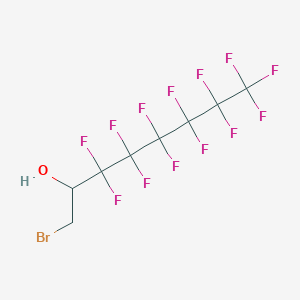
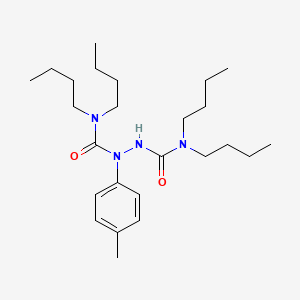
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
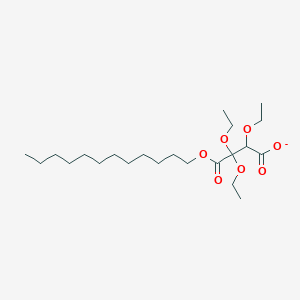
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)

![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate](/img/structure/B14384786.png)
